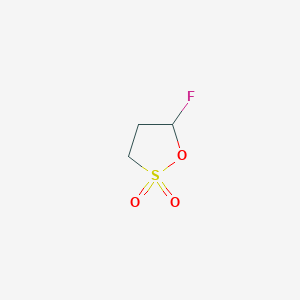

5-Fluoro-1,2-oxathiolane 2,2-Dioxide

Description

Contextualization within Oxathiolane and Sultone Chemistry

5-Fluoro-1,2-oxathiolane 2,2-dioxide belongs to a class of organosulfur compounds known as sultones. Specifically, it is a derivative of a γ-sultone. Sultones are cyclic esters of hydroxysulfonic acids, analogous to lactones (cyclic carboxylic esters). nist.gov The core structure, 1,2-oxathiolane (B15487274) 2,2-dioxide, also commonly known as 1,3-propane sultone, is a five-membered ring containing a carbon chain, an oxygen atom, and a sulfonyl group (SO₂). wikipedia.orgmdpi.com

The chemistry of these compounds is dictated by the strained ring structure and the highly electrophilic nature of the carbon atoms adjacent to the ester oxygen, making them susceptible to nucleophilic attack. wikipedia.org This reactivity allows the ring to open, a property that is exploited in various synthetic applications. As activated esters, sultones like 1,3-propane sultone are effective alkylating agents, capable of introducing a sulfopropyl group onto various nucleophiles. wikipedia.orgsigmaaldrich.com

The introduction of a fluorine atom, as in this compound, is a strategic modification intended to alter the compound's chemical properties. Fluorine's high electronegativity can significantly influence the electronic environment of the molecule, potentially enhancing its stability and modifying its reactivity. mdpi.comresearchgate.netgriffith.edu.au While specific research on the 5-fluoro isomer is limited, studies on closely related isomers, such as 3-fluoro-1,3-propane sultone (FPS), provide valuable insight into the effects of fluorination. rsc.org

Table 1: Physicochemical Properties of 1,2-Oxathiolane 2,2-Dioxide (Parent Compound)

| Property | Value |

|---|---|

| Synonym | 1,3-Propane Sultone (PS) |

| CAS Number | 1120-71-4 |

| Molecular Formula | C₃H₆O₃S |

| Molecular Weight | 122.14 g/mol |

| Appearance | Colorless liquid or white crystalline solid |

| Melting Point | 30-33 °C |

| Boiling Point | 180 °C (at 30 mmHg) |

| Density | 1.392 g/mL (at 25 °C) |

(Data sourced from references wikipedia.orgsigmaaldrich.com)

Significance in Contemporary Organic and Materials Chemistry Research

Cyclic sulfonates, particularly propane (B168953) sultone and its derivatives, have become compounds of significant interest in materials science, most notably as electrolyte additives for lithium-ion batteries. sigmaaldrich.comrsc.org The performance and lifespan of these batteries are critically dependent on the formation of a stable protective layer on the electrode surfaces, known as the solid electrolyte interphase (SEI). rsc.org

Additives like 1,3-propane sultone (PS) can be reductively decomposed on the anode surface during the initial charging cycles to form a stable SEI layer. This layer prevents further decomposition of the bulk electrolyte, thereby improving the battery's cyclability and thermal stability. rsc.org

The strategic fluorination of the sultone structure has emerged as a key area of research to further enhance these properties. The introduction of an electron-withdrawing fluorine atom can improve the anodic stability of the molecule and influence the composition of the resulting SEI layer. rsc.orgoaepublish.com Research on 3-fluoro-1,3-propane sultone (FPS) has demonstrated that fluorinated sultones can outperform traditional additives. rsc.org Density functional theory calculations and electrochemical experiments have confirmed that the fluorine group enhances the additive's ability to form a robust SEI. rsc.org In comparative studies, FPS showed superior cyclability and thermal stability in LiCoO₂/graphite cells compared to both the non-fluorinated 1,3-propane sultone and the industry-standard additive, vinylene carbonate (VC). rsc.org This highlights the immense potential of fluorinated sultones like this compound in the development of next-generation energy storage technologies. griffith.edu.aursc.org

(Data based on findings reported for FPS in reference rsc.org)

Compound Nomenclature

Structure

3D Structure

Properties

Molecular Formula |

C3H5FO3S |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

5-fluorooxathiolane 2,2-dioxide |

InChI |

InChI=1S/C3H5FO3S/c4-3-1-2-8(5,6)7-3/h3H,1-2H2 |

InChI Key |

YFBISIRGERQHGF-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)OC1F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Fluoro 1,2 Oxathiolane 2,2 Dioxide and Analogues

Strategies for 1,2-Oxathiolane (B15487274) Ring Construction

The formation of the 1,2-oxathiolane ring is the foundational step in the synthesis of these compounds. Strategies generally involve the intramolecular cyclization of a linear precursor containing the requisite oxygen, sulfur, and carbon atoms.

Cyclization reactions represent a fundamental approach to forming ring structures from acyclic precursors. uniroma1.itfu-berlin.de The formation of five-membered rings, such as the 1,2-oxathiolane system, is generally kinetically favorable. nih.gov A common strategy involves the reaction of a molecule containing a thiol group with another containing an aldehyde or a related electrophilic carbon, often catalyzed by acid. For instance, the reaction of an aldehyde with a mercapto-substituted compound can effectively lead to the formation of the oxathiolane ring. researchgate.net Another powerful method involves the cyclization of a suitably substituted acyclic intermediate. In one documented route, a dichlorinated intermediate is cyclized by treatment with water to generate the desired oxathiolane core, demonstrating a practical application of intramolecular ring closure. nih.govnih.gov

A versatile and industrially relevant platform for constructing the 1,2-oxathiolane framework utilizes sulfenyl chloride chemistry. nih.govwikipedia.org This approach builds the ring from simple, inexpensive, and widely available acyclic starting materials like chloroacetic acid, vinyl acetate, and sodium thiosulfate. nih.govacs.org

The process typically begins with the esterification of thioglycolic acid. The resulting thiol ester is then halogenated, for example with sulfuryl chloride, to generate a reactive sulfenyl chloride intermediate. nih.govacs.org This intermediate readily reacts with an alkene, such as vinyl acetate, to form a new sulfur-carbon bond. A key feature of this method is that excess sulfuryl chloride can concurrently halogenate the ester at the α-position. nih.govnih.gov The resulting dichlorinated acyclic precursor is then cyclized in the presence of water to yield the target oxathiolane ring system. nih.govnih.gov This "supply-centered synthesis" approach is notable for its efficiency and use of commodity chemicals. nih.gov

Table 1: Example of Oxathiolane Synthesis via Sulfenyl Chloride Intermediate

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

| 1 | Thioglycolic acid, l-Menthol | Toluene, heat | l-Menthyl thioglycolate | 98% | nih.govacs.org |

| 2 | l-Menthyl thioglycolate, Vinyl acetate | Sulfuryl chloride, Toluene, -20°C to 0°C | Dichlorinated intermediate | >95% | nih.gov |

| 3 | Dichlorinated intermediate | Water, Acetonitrile, 70°C | Hydroxyoxathiolane | 56-69% | nih.govacs.org |

This table presents a simplified representation of a multi-step synthesis. Yields are indicative of optimized conditions reported in the literature.

Radical cyclization reactions offer an alternative pathway for forming cyclic compounds through radical intermediates. wikipedia.org These reactions typically proceed via three main steps: selective generation of a radical, an intramolecular cyclization step, and quenching of the cyclized radical. wikipedia.org The formation of five-membered rings through 5-exo cyclization is often extremely rapid and selective, making this a theoretically viable route for oxathiolane synthesis. wikipedia.org

While less common than ionic pathways for this specific system, the principles of radical-mediated cyclization are well-established. The process would involve generating a radical on an acyclic precursor containing a sulfur atom and a suitably positioned double bond or other radical acceptor. The subsequent intramolecular attack of the sulfur-centered or carbon-centered radical onto the acceptor would forge the cyclic structure. The efficiency of such reactions can be influenced by factors like the concentration of the radical initiator (e.g., AIBN) and the hydrogen atom donor (e.g., nBu3SnH). inglomayor.cl

Stereoselective Synthesis of Fluoro-Oxathiolane Systems

For applications in antiviral drugs, controlling the stereochemistry of the oxathiolane ring is paramount. The presence of fluorine adds another layer of complexity, necessitating highly stereoselective synthetic methods.

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single, enantiomerically pure product. wikipedia.org This is achieved by combining a rapid, reversible racemization of the starting material with a highly enantioselective reaction, allowing the catalyst to continuously draw from the equilibrating mixture to form one desired stereoisomer. wikipedia.orgnih.gov

This technique has been successfully applied to the industrial synthesis of oxathiolane intermediates. acs.org A prominent example features a dynamic kinetic resolution to obtain an optically pure hydroxyoxathiolane. nih.gov In this process, a chiral auxiliary, such as l-menthol, is incorporated into the acyclic precursor. nih.govnih.gov During the cyclization and subsequent resolution, the presence of the chiral auxiliary directs the stereochemical outcome. The desired isomer is selectively crystallized from the solution, which drives the equilibrium of the racemizing starting material toward the product, ultimately allowing for a theoretical yield of 100%. nih.govacs.org This combination of resolution and in-situ racemization is a hallmark of an efficient DKR process. princeton.eduresearchgate.net

Table 2: Key Principles of Dynamic Kinetic Resolution (DKR)

| Principle | Description | Significance |

| Racemization | The starting material enantiomers must interconvert rapidly under the reaction conditions. | Ensures the undesired enantiomer is continuously converted into the desired one, allowing for yields greater than 50%. wikipedia.orgnih.gov |

| Kinetic Resolution | An enantioselective catalyst or reagent reacts much faster with one enantiomer than the other. | Creates the stereochemical bias necessary to produce an enantiomerically enriched product. researchgate.net |

| Irreversibility | The resolution step should be irreversible. | Prevents the product from racemizing and ensures high enantioselectivity. researchgate.net |

Beyond DKR, other enantioselective methods are employed to synthesize chiral oxathiolane derivatives. These often involve the use of biocatalysts or chiral chemical catalysts to control stereochemistry during the ring-forming step. wpmucdn.com

Enzymatic approaches have proven effective. For instance, lipases, such as Candida antarctica lipase B (CAL-B), can catalyze the asymmetric synthesis of 1,3-oxathiolan-5-ones. nih.gov This can be achieved through the lipase-catalyzed intramolecular cyclization of hemithioacetal intermediates, where the enzyme's chiral active site dictates the stereochemical outcome of the ring closure. nih.gov Such biocatalytic methods are attractive due to their high selectivity and operation under mild reaction conditions.

The synthesis of molecules with stereogenic centers bearing a fluorine atom presents unique challenges. nih.govnih.gov Catalyst-controlled methods are being developed to perform diastereodivergent and enantioselective additions of fluorinated building blocks to aldehydes, which can serve as precursors to complex fluoro-substituted heterocyclic systems. nih.gov These advanced strategies provide access to a wider range of stereochemically defined fluorinated compounds.

Introduction of the Fluoro Moiety

The incorporation of a fluorine atom into the 1,2-oxathiolane 2,2-dioxide scaffold can be achieved through two main approaches: direct fluorination of a pre-existing sultone ring and the construction of the fluorinated oxathiolane scaffold from fluorinated precursors.

Direct Fluorination Strategies, Including Radiofluorination

Direct fluorination strategies involve the introduction of a fluorine atom, often the fluorine-18 (B77423) isotope for applications in positron emission tomography (PET), to a sultone precursor. This method typically proceeds via a nucleophilic attack by a fluoride (B91410) ion, leading to the opening of the sultone ring to form a fluorosulfonate.

The radiofluorination of sultones is a prominent reaction in the field of fluorine-18 chemistry. Propane (B168953) and butane sultones have been identified as highly reactive precursors for this transformation. The reaction is typically carried out using a [¹⁸F]fluoride source, such as tetra-n-butylammonium fluoride ([¹⁸F]TBAF) or a complex of [¹⁸F]KF, Kryptofix 2.2.2 (K₂₂₂), and potassium carbonate (K₂CO₃), in an anhydrous solvent like acetonitrile.

The reaction conditions, particularly temperature, play a crucial role in the efficiency of the radiofluorination. For instance, the radiosynthesis of [¹⁸F]FLUSONIM, a hydrophilic radiotracer for PET imaging of hypoxia, is achieved by the radiofluorination of a butane sultone precursor at 110 °C for 15 minutes, with conversion rates exceeding 90%.

| Precursor Type | Fluoride Source | Solvent | Temperature (°C) | Time (min) | Conversion/Yield | Reference |

| Butane Sultone Derivative | K¹⁸F/K₂₂₂/K₂CO₃ | Acetonitrile | 110 | 15 | >90% Conversion | |

| Propane Sultones | [¹⁸F]TBAF | Anhydrous | Mild | - | High Reactivity | |

| Butane Sultones | [¹⁸F]TBAF | Anhydrous | Mild | - | Less Reactive than Propane Sultones |

Non-radioactive fluorination of sultones has also been demonstrated using reagents like tetra-n-butylammonium fluoride (TBAF). The reaction of various cyclic sulfonate esters with TBAF in deuterated acetonitrile (CD₃CN) at room temperature for 24 hours results in the formation of the corresponding fluorinated products. This method provides a route to non-radioactive fluorosulfonates through a similar ring-opening mechanism.

One of the significant advantages of these direct fluorination methods is the production of hydrophilic fluorosulfonic acid derivatives. The distinct polarities of the sultone precursors and the resulting fluorosulfonic acid products facilitate their separation, often achievable through high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE).

Precursor-Based Fluorine Incorporation into Oxathiolane Scaffolds

An alternative to direct fluorination is the synthesis of the fluorinated oxathiolane scaffold from precursors that already contain a fluorine atom. This approach involves the construction of the sultone ring using a fluorinated building block.

A key example of this strategy is the reaction of fluoroolefins with sulfur trioxide (SO₃) to yield fluorinated β-sultones. Specifically, fluoroolefins of the general formula RCF=CF₂, where R can be a variety of fluorine-containing groups, react with SO₃ to form the corresponding fluorinated β-sultones (RCFCF₂OSO₂). This method allows for the direct incorporation of fluorine into the cyclic sulfonate ester backbone.

For example, the addition of sulfur trioxide to fluoroolefins such as those where R = F, SF₅, or CF₃, results in the formation of the corresponding fluorinated β-sultones. This synthetic route provides a direct entry to fluorinated sultone structures, which are precursors to fluorinated sulfonic acids.

| Fluoroolefin (RCF=CF₂) | Reagent | Product | Reference |

| R = F, SF₅, CF₃, etc. | Sulfur Trioxide (SO₃) | Fluorinated β-sultone (RCFCF₂OSO₂) |

These fluorinated β-sultones can then undergo various chemical transformations, including hydrolysis and esterification, to produce a range of fluorosulfonyl-containing compounds.

Reactivity and Reaction Mechanisms of 5 Fluoro 1,2 Oxathiolane 2,2 Dioxide

Ring-Opening Reactions

The 1,2-oxathiolane (B15487274) 2,2-dioxide ring is susceptible to cleavage by various nucleophiles due to the inherent ring strain and the electron-withdrawing nature of the sulfone group, which makes the carbon atoms of the ring electrophilic.

Nucleophilic Ring Opening, including with Fluoride (B91410)

Nucleophilic attack is a characteristic reaction of sultones. Various nucleophiles can initiate the ring-opening of 5-Fluoro-1,2-oxathiolane 2,2-dioxide. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the sultone ring, leading to the cleavage of a carbon-oxygen bond.

The use of fluoride ions as nucleophiles is of particular interest in the context of synthesizing fluorinated compounds. The ring-opening of sultones with fluoride has been demonstrated as an efficient method for radiofluorination, particularly in the context of positron emission tomography (PET) imaging. For instance, propane (B168953) sultones exhibit high reactivity towards fluoride ions under mild conditions. This suggests that this compound would readily react with a fluoride source, resulting in the formation of a fluorinated sulfonate.

The general mechanism for nucleophilic ring-opening can be depicted as follows:

Figure 1: General mechanism of nucleophilic ring-opening of this compound.

Regioselectivity and Stereospecificity in Ring-Opening Processes

A critical aspect of the ring-opening of this compound is the regioselectivity of the nucleophilic attack. The nucleophile can potentially attack either the C3 or the C5 carbon of the oxathiolane ring. The presence of the fluorine atom at the C5 position significantly influences this selectivity.

The fluorine atom exerts a strong electron-withdrawing inductive effect, which would typically make the C5 carbon more electrophilic and thus more susceptible to nucleophilic attack. However, the steric hindrance from the fluorine atom could favor attack at the less substituted C3 position. The interplay of these electronic and steric effects determines the final product distribution.

Furthermore, the stereochemistry of the fluorine atom can play a crucial role in directing the nucleophilic attack. Studies on related systems, such as the ring-opening of bicyclic aziridinium ions, have shown that fluorine substitution can control regioselectivity through an electrostatic gauche effect, which influences the conformation of the ring system. A similar conformational control may be operative in this compound, guiding the trajectory of the incoming nucleophile.

Given that these reactions typically proceed via an SN2 mechanism, they are expected to be stereospecific, resulting in an inversion of configuration at the carbon center that is attacked.

Reactivity of the Sulfone Moiety

The sulfone group is a dominant feature of the this compound molecule, profoundly influencing its structure and reactivity.

Influence on Molecular Structure and Reactivity

The sulfone group is strongly electron-withdrawing. This property has several important consequences:

Activation of Adjacent Protons: The sulfone group increases the acidity of the protons on the adjacent carbon atoms (the α-carbons). This makes deprotonation at these positions feasible with a suitable base, opening up pathways for further functionalization.

Molecular Geometry: The sulfur atom in the sulfone group is tetrahedrally coordinated, which imparts a specific three-dimensional shape to the five-membered ring.

Reactivity at the Fluoro-Substituted Carbon

The carbon atom bearing the fluorine atom (C5) is a key site of reactivity. The C-F bond is one of the strongest single bonds in organic chemistry, making direct substitution of the fluorine atom challenging under normal conditions. However, the fluorine atom significantly influences the reactivity at this position.

The acidity of the proton at C5 is increased due to the combined electron-withdrawing effects of the adjacent fluorine atom and the sulfone group. This facilitates the formation of a carbanion at this position upon treatment with a strong base. This carbanion can then participate in various reactions, such as alkylation or aldol-type condensations.

Other Transformation Reactions

Beyond ring-opening, this compound could potentially undergo other transformation reactions. For example, under pyrolytic conditions or upon treatment with strong bases, elimination reactions could occur, leading to the formation of unsaturated sulfonic acids or their derivatives. The specific conditions and resulting products would depend on the stability of the intermediates and the reaction pathway favored under the given conditions.

Due to a lack of publicly available scientific literature and computational studies on "this compound," it is not possible to provide a detailed article on its computational and theoretical aspects as outlined. The search for specific data regarding its quantum chemical investigations, electronic structure, molecular geometry, ring strain, mechanistic pathways, and reactivity parameters did not yield any relevant research findings.

The compound is mentioned in patent literature as a potential component in electrolyte formulations for lithium-ion batteries, but no in-depth theoretical analysis is provided. google.com Without dedicated studies on this specific molecule, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Further research, including new computational studies, would be necessary to generate the data required to populate the sections and subsections of the requested article.

Computational and Theoretical Studies on 5 Fluoro 1,2 Oxathiolane 2,2 Dioxide

Prediction of Reactivity Parameters

Redox Potentials

Computational studies on various functionalized sulfone-based molecules have consistently demonstrated that the introduction of strong electron-withdrawing groups, such as fluorine, leads to an increase in their oxidation potentials. researchgate.netfao.org This effect is attributed to the stabilization of the molecule's Highest Occupied Molecular Orbital (HOMO), making it more difficult to remove an electron.

For instance, quantum chemistry calculations within a continuum solvation model have been employed to compute the oxidation potentials for a series of sulfone-based molecules functionalized with groups like fluorine, cyano, ester, and carbonate. researchgate.netfao.org The findings from these studies indicate that functionalization is a key strategy for achieving high oxidation potentials. researchgate.netfao.org In the context of 5-Fluoro-1,2-oxathiolane 2,2-dioxide, the fluorine atom acts as a potent electron-withdrawing group. This would lower the energy of the HOMO, thus increasing the energy required for oxidation and resulting in a higher oxidation potential compared to its non-fluorinated counterpart, 1,2-oxathiolane (B15487274) 2,2-dioxide.

While precise calculated values for this compound are not available, the expected trend based on related compounds is illustrated in the representative table below.

| Compound | Relative Oxidation Potential (vs. non-fluorinated analog) | Theoretical Rationale |

|---|---|---|

| 1,2-oxathiolane 2,2-dioxide | Baseline | Reference compound |

| This compound | Higher | The electron-withdrawing fluorine atom stabilizes the HOMO, increasing the energy required for oxidation. researchgate.net |

It is important to note that the position of fluorination can also influence the oxidation potential, though the general trend of increased potential with fluorination holds.

Proton Affinity and Gas-Phase Basicity

Proton affinity (PA) is defined as the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton, while gas-phase basicity (GB) is the negative of the corresponding Gibbs free energy change. wikipedia.orgresearchgate.net A higher proton affinity indicates a stronger base in the gas phase. wikipedia.org

The introduction of a fluorine atom is expected to significantly decrease the proton affinity and gas-phase basicity of this compound. The strong inductive effect of the fluorine atom withdraws electron density from the rest of the molecule, including the oxygen atoms of the sulfonyl group, which are the likely sites of protonation. This reduction in electron density makes these sites less attractive to a proton, thereby lowering the basicity of the molecule.

Computational studies on other fluorinated organic compounds have shown a substantial decrease in basicity with each fluorine substitution. nih.gov For example, in a study of fluorinated derivatives of sulfolane, cyclopentanone, and gamma-butyrolactone, it was noted that each fluorine atom decreases the basicity by 2.5–3 orders of magnitude. nih.gov Therefore, it can be inferred that this compound will be a significantly weaker base in the gas phase compared to 1,2-oxathiolane 2,2-dioxide.

Solvent Effects on Reactivity and Stability

The reactivity and stability of a polar molecule like this compound are intrinsically linked to the properties of the solvent in which it is dissolved. Solvents can influence reaction rates and equilibria through various non-covalent interactions, such as dipole-dipole interactions and hydrogen bonding.

For a polar, aprotic molecule like a sultone, the dielectric constant of the solvent plays a crucial role in its stability and the energetics of its reactions. In reactions involving a change in charge or charge distribution, polar solvents can stabilize charged intermediates or transition states, thereby affecting the reaction rate.

The presence of the highly polar C-F bond in this compound will enhance its polar nature. This increased polarity could lead to stronger interactions with polar solvents. Fluorinated solvents themselves, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), have been shown to have a remarkable effect on the reactivity and selectivity of certain chemical reactions, in part due to their ability to form strong hydrogen bonds and their low nucleophilicity. rsc.org

While specific studies on the solvent effects for this compound are not available, it is reasonable to expect that its stability and reactivity will be highly dependent on the solvent environment. For instance, in nucleophilic substitution reactions where the sultone ring is opened, the nature of the solvent can influence the reaction pathway and rate by stabilizing the transition state and solvating the leaving group. The increased electrophilicity of the carbon atom attached to the fluorine might also alter its reactivity profile in different solvents compared to the non-fluorinated analog.

Spectroscopic Characterization of 5 Fluoro 1,2 Oxathiolane 2,2 Dioxide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 5-Fluoro-1,2-oxathiolane 2,2-dioxide, offering unambiguous information about the hydrogen, carbon, and fluorine atoms within the molecule. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of its chemical structure.

¹H NMR Analysis

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays distinct signals corresponding to the protons in the five-membered ring. The proton attached to the carbon bearing the fluorine atom (H-5) appears as a complex multiplet significantly downfield due to the deshielding effects of both the adjacent fluorine and sulfonate groups. The protons on the other carbon atoms of the ring (H-3 and H-4) also exhibit complex splitting patterns arising from both geminal and vicinal couplings, as well as coupling to the fluorine atom.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-5 | 5.50 - 5.20 | m | - |

| H-4 | 3.80 - 3.60 | m | - |

| H-3 | 2.80 - 2.60 | m | - |

| Data presented is a representative example and may vary based on experimental conditions. |

¹³C NMR Analysis

In the ¹³C NMR spectrum, the carbon atoms of this compound exhibit characteristic chemical shifts that are influenced by their chemical environment. The carbon atom bonded to the fluorine (C-5) shows a significant downfield shift and appears as a doublet due to one-bond carbon-fluorine coupling (¹JCF). The other carbon atoms in the ring (C-3 and C-4) also show splitting, albeit smaller, due to two-bond and three-bond couplings with the fluorine atom.

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JCF, Hz) |

| C-5 | 108.5 | d | 245.0 |

| C-4 | 45.0 | d | 20.0 |

| C-3 | 25.0 | d | 5.0 |

| Data presented is a representative example and may vary based on experimental conditions. |

¹⁹F NMR Analysis

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, the spectrum shows a single resonance for the fluorine atom. The chemical shift and the multiplicity of this signal, which arises from couplings to the vicinal and geminal protons, are diagnostic for the structure. The large coupling constant observed between the fluorine and the geminal proton (H-5) is a key characteristic.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| F-5 | -175.0 | m |

| Data presented is a representative example and may vary based on experimental conditions. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

While specific experimental High-Resolution Mass Spectrometry (HRMS) data for this compound is not widely available in the reviewed literature, this technique would be crucial for confirming its elemental composition. HRMS provides a highly accurate mass measurement, which allows for the determination of the molecular formula. The expected exact mass can be calculated and compared with the experimental value to confirm the identity of the compound.

| Molecular Formula | Calculated Exact Mass (m/z) |

| C₃H₅FO₃S | 140.9943 |

| This is a theoretical value. |

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways

Detailed experimental Tandem Mass Spectrometry (MS/MS) studies on this compound are not readily found in the public domain. However, based on the structure of the molecule, several fragmentation pathways can be predicted. Upon ionization, the molecular ion would likely be unstable and undergo fragmentation.

A primary and highly characteristic fragmentation pathway for cyclic sulfonates is the loss of sulfur dioxide (SO₂), which has a mass of approximately 64 Da. This would lead to the formation of a fluorinated cyclopropyl (B3062369) cation. Further fragmentation of this species could involve the loss of a hydrogen fluoride (B91410) (HF) molecule or other rearrangements. The presence of the fluorine atom would significantly influence the fragmentation pattern, and the resulting fragment ions would provide valuable structural information. A detailed analysis of the MS/MS spectrum would be instrumental in confirming the connectivity of the atoms within the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For a compound like this compound, the IR spectrum would be expected to show characteristic absorption bands for its key structural features.

The most prominent peaks would arise from the sulfonate ester group (specifically, the cyclic sultone). The symmetric and asymmetric stretching vibrations of the S=O bonds in the SO₂ group are typically strong and appear in the regions of 1350-1300 cm⁻¹ and 1180-1150 cm⁻¹, respectively. The C-S-O stretching vibrations would also produce characteristic bands. Additionally, the C-F bond would exhibit a strong absorption band, typically in the range of 1100-1000 cm⁻¹. The C-H stretching vibrations of the methylene (B1212753) groups in the oxathiolane ring would be observed around 3000-2850 cm⁻¹.

While specific data for this compound is unavailable, data for other sultones, such as 3-Benzyl- acs.orgrsc.orgoxathiane 2,2-dioxide, show characteristic S=O stretches at 1347 cm⁻¹ and 1165 cm⁻¹. It is important to note that the substitution pattern and ring strain in this compound would likely influence the precise wavenumbers of these absorptions.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| S=O (asymmetric stretch) | 1350 - 1300 | Strong |

| S=O (symmetric stretch) | 1180 - 1150 | Strong |

| C-F (stretch) | 1100 - 1000 | Strong |

| C-H (stretch) | 3000 - 2850 | Medium-Strong |

| C-O (stretch) | 1050 - 970 | Medium-Strong |

Note: This table is based on predicted values from general spectroscopic principles and data from related compounds. Experimental values for this compound may vary.

Advanced Spectroscopic Techniques

Advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), would be essential for the complete structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be particularly informative.

In the ¹H NMR spectrum, the protons on the oxathiolane ring would appear as multiplets due to spin-spin coupling with each other and with the fluorine atom. The presence of the electronegative fluorine and sulfonate groups would shift these proton signals downfield.

The ¹³C NMR spectrum would show distinct signals for each of the carbon atoms in the ring. The carbon atom bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the carbons would be influenced by the attached oxygen, sulfur, and fluorine atoms.

¹⁹F NMR would show a signal for the single fluorine atom, and its coupling to adjacent protons would provide further structural information. For instance, in a related acyclic compound, 5-Fluoro-1-phenyl-pentane-2-sulfonate, the fluorine signal appears in the range of -218 to -219 ppm.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity and Coupling |

| ¹H | Varies depending on position | Multiplets due to H-H and H-F coupling |

| ¹³C | Varies depending on position | Signals will show C-F coupling |

| ¹⁹F | Approximately -200 to -220 | Multiplet due to H-F coupling |

Note: This table is based on predictions and data from analogous structures. Actual experimental data is not available.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak would confirm the compound's elemental composition. The fragmentation pattern would likely involve the loss of SO₂ and other characteristic fragments of the ring structure, providing further evidence for the proposed structure.

Applications and Future Directions in Chemical Synthesis and Materials Science

Role as Building Blocks in Organic Synthesis

As a cyclic ester of a hydroxysulfonic acid, 5-Fluoro-1,2-oxathiolane 2,2-dioxide functions as a potent electrophile. The strained five-membered ring is susceptible to nucleophilic attack, leading to a ring-opening reaction. This reactivity is the foundation of its utility as a building block in organic synthesis, allowing for the introduction of a unique fluorinated sulfoalkyl moiety into a wide range of molecular structures.

Heterocyclic compounds are central to medicinal chemistry and agrochemicals. The synthesis of novel fluorinated heterocycles is of particular interest, as the incorporation of fluorine can significantly modulate a molecule's biological properties. nih.govuzh.ch While direct examples involving this compound are not yet widespread, its structure is ideally suited for the synthesis of complex S-containing heterocycles. nih.gov

The established reactivity of sultones involves ring-opening upon reaction with binucleophiles (e.g., compounds containing two nucleophilic centers such as N-N, N-O, or N-S). This reaction pathway can be exploited to construct five-, six-, or seven-membered heterocyclic rings. nih.govacs.org In the case of this compound, this strategy would lead to the formation of heterocyclic systems containing a fluorinated side chain, offering a direct route to novel chemical entities with potential biological activity. For example, reaction with a hydrazine (B178648) derivative could yield a fluorinated pyrazolidine (B1218672) or pyridazinone scaffold bearing a sulfonate group.

The sulfonyl group is a critical functional group found in a vast number of pharmaceuticals and functional materials. researchgate.net Sultones are effective sulfoalkylating agents, reacting with a single nucleophile to attach an alkyl chain terminated by a sulfonic acid or sulfonate ester group. acs.org this compound serves as a precursor to introduce a 4-fluoro-3-sulfonatopropyl group onto various organic scaffolds.

This reaction proceeds via nucleophilic attack at the C-5 position, cleaving the C-O bond and opening the ring. A wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions, can be used to append this unique fluorinated sulfonyl moiety. The resulting sulfonic acid group can enhance the aqueous solubility and modify the pharmacokinetic profile of bioactive molecules. Furthermore, fluorinated β-sultones are known to undergo various transformations that result in compounds containing the fluorosulfonyl group, which can then be converted to the corresponding sulfonic acid. pdx.edu This reactivity provides a versatile method for integrating both fluorine and a sulfonyl group into a target molecule in a single, efficient step.

Applications in Radiochemistry and Isotopic Labeling

The positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) is the most important isotope for Positron Emission Tomography (PET), a powerful non-invasive molecular imaging technique used in clinical diagnostics and biomedical research. mdpi.comnih.gov The development of efficient and rapid methods for incorporating ¹⁸F into biologically active molecules is a major focus of radiochemistry.

Recent research has highlighted the ring-opening of sultones with [¹⁸F]fluoride as a highly efficient strategy for ¹⁸F-labeling. researchgate.net This reaction represents a cyclic version of the well-established aliphatic nucleophilic substitution of sulfonate esters. researchgate.net The nucleophilic attack of [¹⁸F]fluoride on the sultone ring proceeds under mild conditions to afford [¹⁸F]fluoroalkylsulfonic acid salts in high radiochemical yields. nih.govacs.org

A key advantage of this method is the significant difference in polarity between the relatively nonpolar sultone precursor and the highly polar, ionic [¹⁸F]fluorosulfonate product. mdpi.com This polarity difference simplifies the purification process, often allowing for the straightforward removal of the unreacted precursor using solid-phase extraction. The resulting [¹⁸F]fluorosulfonate-containing probes are highly hydrophilic, a property that often leads to rapid clearance from non-target tissues and low non-specific binding, resulting in high-contrast PET images. nih.govacs.org

One prominent example is the development of [¹⁸F]FLUSONIM, a hydrophilic radiotracer for imaging hypoxia (low oxygen levels) in tumors. nih.govacs.org This tracer was prepared in a single step by the radiofluorination of a nitroimidazolyl-containing sultone precursor, demonstrating the power of this approach for developing next-generation PET imaging agents. nih.govacs.org

| Precursor Type | Product | Key Advantage | Application | Reference |

|---|---|---|---|---|

| Nitroimidazolyl-Sultone | [¹⁸F]FLUSONIM | High hydrophilicity, rapid clearance | PET Imaging of Tumor Hypoxia | nih.gov, acs.org |

| Propargylic Butanesultone | [¹⁸F]Fluorosulfonate | Smooth reaction, easy purification | Precursor for ¹⁸F-Fluorosulfotetrazine | researchgate.net, mdpi.com |

| Bis-Sultone | [¹⁸F]Fluorosulfonate | Amenable to further coupling | Model for Biopolymer Labeling | researchgate.net |

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein or antibody. This strategy is fundamental to chemical biology, enabling the creation of targeted therapeutics and molecular probes. The hydrophilic [¹⁸F]fluorosulfonate moieties generated from sultones can be incorporated into prosthetic groups designed for bioconjugation.

One strategy involves a two-step sequence where a bis-sultone precursor is first radiolabeled via ring-opening with [¹⁸F]fluoride, and the resulting molecule is then coupled to an amino acid, such as lysine, modeling the labeling of proteins. researchgate.net A more advanced approach utilizes bioorthogonal chemistry. For instance, an [¹⁸F]fluorosulfotetrazine has been developed for pre-targeting applications. mdpi.com In this strategy, the sultone-derived [¹⁸F]fluorosulfonate is attached to a tetrazine molecule. mdpi.comresearchgate.net This radiolabeled tetrazine can then react in vivo with a trans-cyclooctene (B1233481) (TCO)-modified antibody that has been pre-administered and allowed to accumulate at the target site. This inverse-electron-demand Diels-Alder (IEDDA) reaction is highly specific and rapid, allowing for the efficient labeling of biomolecules under physiological conditions. The high hydrophilicity imparted by the fluorosulfonate group is crucial for the success of these in vivo pre-targeting strategies. mdpi.com

Advanced Materials Research Applications

Organofluorine compounds are integral to modern materials science due to the unique properties conferred by the carbon-fluorine bond, including high thermal stability, chemical inertness, and unique surface properties. worktribe.comwikipedia.orgnumberanalytics.com this compound is a promising precursor for novel fluorinated materials.

The ring-opened product resulting from the reaction of this compound with a nucleophile is a fluorinated alkyl sulfonate. This molecular structure, featuring a fluorinated hydrophobic tail and a polar sulfonate headgroup, is the defining characteristic of an anionic fluorosurfactant. Fluorinated surfactants exhibit properties superior to their hydrocarbon counterparts, such as greater efficiency in lowering surface tension and enhanced thermal and chemical stability. numberanalytics.comresearchgate.net Materials derived from this sultone could find use in high-performance applications such as specialty coatings, lubricants, and firefighting foams. wikipedia.orgresearchgate.net

Electrolyte Additives, particularly for Lithium-ion Batteries

The primary area where this compound is mentioned is within the field of energy storage, specifically as a potential electrolyte additive for lithium-ion batteries. A patent document lists this compound among a series of fluorinated and trifluoromethylated 1,2-oxathiolane (B15487274) 2,2-dioxides as potential components in battery electrolytes. google.com

The inclusion of this compound in a list of potential electrolyte additives suggests a theoretical role in improving battery performance. Electrolyte additives are crucial for enhancing the stability and longevity of lithium-ion batteries. They can contribute to the formation of a stable solid electrolyte interphase (SEI) on the electrode surface, which is critical for preventing electrolyte decomposition and ensuring the reversible cycling of lithium ions. google.com The presence of fluorine in an additive can often enhance the thermal and electrochemical stability of the electrolyte.

However, it is critical to note that beyond its mere mention in this patent, there is a lack of detailed, publicly accessible research findings, including specific performance data, electrochemical stability windows, or its effect on the formation and composition of the SEI layer when used in lithium-ion batteries. Therefore, while its potential is recognized, its practical efficacy and advantages remain an area requiring further investigation.

Polymer Chemistry and Material Functionalization (e.g., imparting water solubility)

There is currently no available scientific literature or data that specifically details the application of this compound in polymer chemistry or for the purpose of material functionalization to impart water solubility.

Emerging Research Areas and Potential Innovations

Specific emerging research areas and potential innovations directly concerning this compound are not explicitly detailed in the available literature. Based on the broader context of fluorinated sultones, potential future research could explore its synthesis and reactivity to develop novel functional materials. However, such directions are speculative in the absence of direct research on this specific compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Fluoro-1,2-oxathiolane 2,2-Dioxide with high purity, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves fluorination of precursor sulfolane derivatives under controlled conditions. Key parameters include temperature (e.g., maintaining 0–5°C during fluorination to minimize side reactions) and solvent selection (e.g., anhydrous dichloromethane to avoid hydrolysis). Post-synthesis purification via fractional distillation or recrystallization is critical, leveraging differences in boiling points (e.g., ~364.7°C for related brominated analogs) and solubility .

- Purity Optimization : Use gas chromatography (GC) or HPLC to monitor impurities. Adjust stoichiometry of fluorinating agents (e.g., DAST) to reduce unreacted intermediates.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Protocols :

- Ventilation : Use local exhaust ventilation to limit airborne exposure; avoid open handling due to potential skin/eye irritation .

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and indirect-vent goggles. Respiratory protection (e.g., NIOSH-approved N95 masks) is required if vapor concentrations exceed permissible limits .

- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Use water spray to cool containers during fires, as combustion releases toxic SO₂ .

Advanced Research Questions

Q. How do solvent polarity and protic/aprotic environments influence the photochemical reactivity of this compound?

- Mechanistic Insights : In protic solvents (e.g., methanol), UV irradiation promotes nucleophilic substitution, favoring ring-opening reactions. In aprotic media (e.g., THF), stereoselective [2+2] cycloaddition dominates due to stabilized charge-transfer intermediates. For example, irradiating 5-fluoro analogs with naphthalene derivatives in aprotic solvents yields cis-ethenobenzoquinazoline derivatives (85% yield) .

- Experimental Design : Use UV-Vis spectroscopy to track reaction progress and NMR/X-ray crystallography to confirm product stereochemistry.

Q. What advanced analytical techniques are suitable for characterizing degradation products of this compound under oxidative conditions?

- Methodology :

- LC-MS/MS : Employ electrospray ionization (ESI) in negative ion mode to detect sulfonic acid derivatives, with MRM transitions optimized for fluorine-specific fragments .

- Thermogravimetric Analysis (TGA) : Monitor thermal stability (e.g., decomposition onset at ~174°C) and correlate with oxidative byproducts .

Q. How can contradictory data on the thermodynamic stability of this compound derivatives be resolved?

- Data Reconciliation :

- Controlled Studies : Compare calorimetric data (e.g., DSC) under inert vs. oxidative atmospheres to isolate decomposition pathways.

- Computational Modeling : Use DFT calculations to predict activation energies for ring-opening vs. fluorination reversal. Cross-validate with kinetic studies (e.g., Arrhenius plots) .

Q. What strategies mitigate side reactions during functionalization of this compound for heterocyclic synthesis?

- Optimization Approaches :

- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity in Friedel-Crafts alkylation.

- Solvent-Free Conditions : Reduce hydrolysis risks by using microwave-assisted reactions under dry N₂ atmosphere .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.